molecular formula C11H11NO B061718 7,8-Dimethyl-4-hydroxyquinoline CAS No. 178984-37-7

7,8-Dimethyl-4-hydroxyquinoline

Cat. No.: B061718
CAS No.: 178984-37-7
M. Wt: 173.21 g/mol
InChI Key: WNBSNWXFDDNXMY-UHFFFAOYSA-N
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Description

7,8-Dimethyl-4-hydroxyquinoline is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Photophysical Properties and Solvation Effects

8-Hydroxyquinoline derivatives, including 7,8-dimethyl-4-hydroxyquinoline, exhibit unique photophysical properties. For instance, the study of photoinduced tautomerization and solvation effects in 8-hydroxyquinoline reveals its significance as a fluorogenic ligand, with implications in analytical chemistry (Bardez, Devol, Larrey, & Valeur, 1997).

2. Excited State Proton Transfer in Solvents

The excited state proton transfer effect of 7-hydroxyquinoline in dimethyl sulfoxide solvent demonstrates its potential application in optical switching technologies (Guo, Li, Zheng, Zhang, Liu, & Chen, 2006).

3. Metallosupramolecular Chemistry

8-Hydroxyquinolines, including this compound, are versatile ligands in coordination chemistry and have been utilized in the development of new supramolecular sensors and emitting devices (Albrecht, Fiege, & Osetska, 2008).

4. Neuroprotective and Neuroregenerative Effects

A study on a 2-substituted 8-hydroxyquinoline highlights its potential therapeutic benefits in treating dementias, including Alzheimer's disease. This compound stimulates neural stem cell proliferation by modulating reactive oxygen species signaling pathways (Haigh, Tumpach, Collins, & Drew, 2016).

5. Solution Chemistry in Metal Binding

Research on the solution chemistry of copper(II) binding to substituted 8-hydroxyquinolines, including this compound, provides insights into their role in analytical and pharmaceutical applications. These studies are critical for understanding the metal chelation properties of these compounds (Summers et al., 2020).

6. Theoretical Investigations of Spectroscopic Properties

Theoretical studies on the structures and electronic spectra of 8-hydroxyquinoline derivatives, including dimethyl variants, contribute to the understanding of their spectroscopic properties, relevant for various scientific applications (Ning, Ren, Zhang, & Zhang, 2013).

Properties

IUPAC Name

7,8-dimethyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-7-3-4-9-10(13)5-6-12-11(9)8(7)2/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBSNWXFDDNXMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C=CN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588891
Record name 7,8-Dimethylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178984-37-7
Record name 7,8-Dimethylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 178984-37-7
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